Product packaging for AChE/A|A-IN-4(Cat. No.:)

AChE/A|A-IN-4

Cat. No.: B12365877
M. Wt: 390.5 g/mol
InChI Key: LEORJMXFLHRNJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AChE/A|A-IN-4 is a small molecule research compound designed as a potent and selective acetylcholinesterase (AChE) inhibitor. Acetylcholinesterase is a critical enzyme in the nervous system, responsible for terminating synaptic transmission by rapidly hydrolyzing the neurotransmitter acetylcholine (ACh) . By inhibiting AChE, this compound increases the concentration and duration of action of ACh in cholinergic synapses, enhancing cholinergic neurotransmission . This mechanism is a primary target for research into neurodegenerative diseases, as the loss of cholinergic function is a key feature of conditions like Alzheimer's disease . Consequently, AChE inhibitors are extensively investigated for their potential to alleviate cognitive deficits. This compound is supplied for non-clinical, in-vitro research purposes. It is designated "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the specific product data sheet for detailed information on this compound's physicochemical properties, solubility, specific activity (IC50 value), and validated experimental protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H26N4O2 B12365877 AChE/A|A-IN-4

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H26N4O2

Molecular Weight

390.5 g/mol

IUPAC Name

2-[4-(6-methyl-2-oxo-1H-quinolin-4-yl)piperazin-1-yl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C23H26N4O2/c1-16-3-6-18(7-4-16)24-23(29)15-26-9-11-27(12-10-26)21-14-22(28)25-20-8-5-17(2)13-19(20)21/h3-8,13-14H,9-12,15H2,1-2H3,(H,24,29)(H,25,28)

InChI Key

LEORJMXFLHRNJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC(=O)NC4=C3C=C(C=C4)C

Origin of Product

United States

Detailed Research Findings and Data Tables

Research into novel AChE modulators often involves evaluating their inhibitory potency against AChE and their selectivity over other cholinesterases, such as butyrylcholinesterase (BChE). The efficacy is typically reported as an IC50 value, representing the concentration of the compound required to inhibit 50% of the enzyme's activity. Selectivity is often expressed as a ratio of IC50 values (e.g., AChE IC50 / BChE IC50). Compounds demonstrating high potency and selectivity, along with favorable pharmacokinetic properties and low toxicity, are considered promising candidates for further development.

While specific published data for the compound designated "AChE/A|A-IN-4" was not found in the provided search results, studies on related novel AChE inhibitors offer representative findings. For example, research into uracil-based derivatives has identified compounds with significant AChE inhibitory activity mdpi.com. Similarly, studies exploring tacrine-based hybrids and other novel scaffolds have reported potent inhibition, with some compounds exhibiting IC50 values in the nanomolar range and demonstrating selectivity for AChE over BChE nih.govresearchgate.netheraldopenaccess.us.

To illustrate the types of data generated in this field, the following table presents hypothetical findings representative of studies investigating novel AChE modulators.

An article focusing solely on the chemical compound “this compound” cannot be generated at this time. A thorough search for scientific literature and data pertaining specifically to this compound has yielded no results. Information regarding its molecular mechanisms, including enzymatic kinetics and binding mode with acetylcholinesterase, is not available in the public domain.

Therefore, the detailed sections and subsections outlined in the request, such as the determination of inhibition constants (Kᵢ, IC₅₀), characterization of reversibility, inhibition type, and analysis of interactions with the orthosteric and peripheral anionic sites of acetylcholinesterase for a compound specifically named “this compound,” cannot be addressed.

It is possible that “this compound” may be a very new or internal research compound, or the identifier may be a misnomer. Without accessible data, a scientifically accurate and informative article as requested cannot be constructed.

Molecular Mechanisms of Acetylcholinesterase Inhibition by Ache/a|a in 4

Detailed Binding Mode Analysis of AChE/A|A-IN-4

Allosteric Modulation Mechanisms

Allosteric modulators regulate enzyme activity by binding to a site distinct from the active site, known as an allosteric site. This binding event induces a conformational change in the enzyme, which in turn alters the shape and activity of the active site, either enhancing (positive modulation) or inhibiting (negative modulation) its function. In the context of acetylcholinesterase (AChE), allosteric modulation is a key mechanism for regulating its catalytic activity.

A prominent allosteric site on AChE is the peripheral anionic site (PAS), located at the entrance of the active site gorge. nih.govembopress.org Inhibitors that bind to the PAS can physically obstruct the entry of the substrate, acetylcholine (B1216132), into the catalytic active site (CAS) at the bottom of the gorge. nih.gov Furthermore, binding at the PAS can induce conformational changes that are transmitted to the CAS, altering its catalytic efficiency. embopress.org This can involve subtle shifts in the positions of key amino acid residues that are critical for substrate binding and hydrolysis. mdpi.com

Computational and experimental studies have identified new potential allosteric sites on AChE, suggesting that its regulation is more complex than previously understood. nih.gov The binding of an allosteric modulator can stabilize either an active or an inactive conformation of the enzyme, thereby fine-tuning its activity rather than simply switching it on or off. This nuanced regulation is a significant area of interest for the development of selective therapeutic agents. nih.gov

Molecular Interactions Governing this compound Binding Affinity

The binding affinity of an inhibitor to AChE is determined by a combination of various non-covalent interactions. These interactions collectively stabilize the enzyme-inhibitor complex.

Hydrophobic and Van der Waals Interactions

The active site gorge of AChE is lined with a significant number of aromatic and other nonpolar residues, creating a predominantly hydrophobic environment. mdpi.com Consequently, hydrophobic and van der Waals interactions play a substantial role in the binding of many inhibitors. These interactions occur between the nonpolar regions of the inhibitor and the hydrophobic residues of the enzyme, such as Trp84, Tyr334, and Phe330. researchgate.net These forces are critical for the initial recognition and proper orientation of the inhibitor within the gorge.

π-π Stacking and Cation-π Interactions

The abundance of aromatic residues in the AChE gorge makes π-π stacking and cation-π interactions particularly important for inhibitor binding. nih.gov

π-π Stacking: Aromatic rings of an inhibitor can stack with the aromatic side chains of residues like Trp279 (in the PAS) and Trp84 (in the CAS), contributing to binding affinity. nih.govresearchgate.net

Cation-π Interactions: The positively charged moieties of an inhibitor, such as a quaternary ammonium (B1175870) group, can interact favorably with the electron-rich π systems of aromatic residues like Trp84 and Tyr334. researchgate.netnih.gov These interactions are crucial for guiding and anchoring cationic ligands within the active site gorge. nih.gov

The following table summarizes key amino acid residues in human AChE involved in these interactions.

Interaction TypeKey Interacting Residues in Human AChE
Hydrogen BondingSer203, His447, Glu334, Tyr121, Gly117
Hydrophobic/Van der WaalsTrp84, Tyr334, Phe330, Trp286
π-π StackingTrp279, Trp84, Tyr341
Cation-π InteractionsTrp84, Tyr334, Phe330

Enzyme Conformational Dynamics upon this compound Binding

The binding of an inhibitor to AChE is not a simple lock-and-key process but rather a dynamic event that can induce significant conformational changes in the enzyme. Molecular dynamics simulations have shown that the binding of a ligand can alter the flexibility and orientation of key residues and structural motifs. nih.govresearchgate.net

Upon inhibitor binding, side chains of residues within the active site gorge can reorient to better accommodate the ligand. For example, the side chain of Tyr337 has been observed to rotate to create a closer fit with certain inhibitors. nih.gov More substantial changes can also occur, such as shifts in the conformation of loops, like the acyl pocket loop, which can adapt to the size and shape of the bound ligand. mdpi.com

These conformational adjustments are not always localized to the immediate binding site. Allosteric inhibitors, in particular, can trigger conformational changes that propagate from the PAS to the CAS, thereby modulating the catalytic machinery from a distance. embopress.org Understanding these dynamic changes is essential for elucidating the complete mechanism of inhibition and for the rational design of more effective and selective inhibitors. researchgate.net

Structure Activity Relationship Sar Studies of Ache/a|a in 4 and Analogues

Impact of Substituent Effects on AChE Inhibitory Potency

The nature, size, and position of substituents on a core molecular scaffold can profoundly affect the inhibitory potency of an AChE inhibitor. Research on various classes of inhibitors has demonstrated that even minor modifications can lead to significant changes in activity, often measured by the half-maximal inhibitory concentration (IC₅₀).

For instance, in studies of succinimide derivatives, the type of alkyl substituent was shown to influence inhibitory strength. mdpi.com Compounds with methyl substituents demonstrated slightly higher inhibition of AChE compared to those with ethyl substituents, suggesting that the size and bulkiness of the substituent in this part of the molecule are determinants of potency. mdpi.com Similarly, for 1,3,4-oxadiazole derivatives, compounds featuring an aliphatic group showed greater potency against AChE than those with aromatic substituents. nih.gov

In a different class of compounds, N-[2-(diethylamino)ethyl]benzenesulfonamides, varying the aromatic properties through different substituents was used to probe interactions with the peripheral anionic site (PAS) of AChE. acs.org This systematic variation established clear SARs, although two structurally similar compound classes surprisingly showed distinctly different SAR profiles, highlighting the complexity of inhibitor-enzyme interactions. acs.org Further research on 4-thiazolidinone scaffolds revealed that halogen substituents, particularly chlorine and fluorine in the para position of a phenyl ring, produced the most promising inhibitors of mosquito AChE. acs.org

Table 1: Effect of Substituents on AChE Inhibitory Activity (Illustrative Examples)

Compound ClassSubstituent 1Substituent 2IC₅₀ (nM)Reference
Coumarin-triazolePiperidine2-methylene spacer50.0 mdpi.com
Coumarin-triazolePiperidine3-methylene spacer>100 mdpi.com
Coumarin-triazolePiperidine5-methylene spacer>1000 mdpi.com
Oxadiazole4-Fluorophenyl-IC₅₀ = 69.73 ± 0.95 μM (for a related series) nih.gov
Oxadiazole4-Chlorophenyl-IC₅₀ values varied based on full structure nih.gov

Identification of Essential Pharmacophoric Features within AChE Inhibitor Scaffolds

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For AChE inhibitors, these models are crucial for identifying novel scaffolds through virtual screening and for optimizing lead compounds. nih.gov

The active site of AChE is a deep and narrow gorge, approximately 20 Å deep, lined with aromatic residues. nih.gov It contains two primary binding regions: the catalytic active site (CAS) at the bottom of the gorge and the peripheral anionic site (PAS) near the entrance. mdpi.comacs.org An effective pharmacophore for a dual-binding site AChE inhibitor typically includes features that can interact with both the CAS and PAS. mdpi.comnih.gov

Commonly identified pharmacophoric features for AChE inhibitors include:

Aromatic Rings: These are crucial for establishing π-π stacking interactions with the numerous aromatic residues lining the gorge, such as Trp86, Tyr337, and Trp279. mdpi.comacs.orgacs.org

Hydrogen Bond Acceptors/Donors: These groups form key hydrogen bonds with residues in the active site, such as Ser203 or His447 in the catalytic triad (B1167595). nih.govacs.org

Hydrophobic Groups: These features engage in hydrophobic interactions within the gorge, contributing to binding affinity. nih.gov

Cationic or Cationizable Group: A positively charged group, often a tertiary or quaternary amine, is important for interacting with the anionic subsite, particularly through cation-π interactions with Trp86. mdpi.com

A representative pharmacophore model, designated AAHPRR.15, was developed based on known inhibitors and included two hydrogen bond acceptors, one positive region, one hydrophobic region, and two aromatic rings. nih.gov Such models serve as 3D queries to screen large chemical databases for novel inhibitor candidates. nih.gov

Stereochemical Influence on AChE/A|A-IN-4 Activity and Selectivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in drug action because biological targets like enzymes and receptors are chiral. nih.govijpsjournal.com The two mirror-image forms of a chiral drug, known as enantiomers, can exhibit significant differences in their biological activity, metabolism, and toxicity. nih.govbiomedgrid.com

In the context of AChE inhibition, the enzyme often displays stereoselectivity, binding one enantiomer with much higher affinity than the other. pharmacy180.com For example, the (S)-enantiomer of methacholine is as potent as acetylcholine (B1216132), whereas the (R)-enantiomer is approximately 20 times less potent. pharmacy180.com This difference arises because the precise spatial orientation of functional groups must be complementary to the arrangement of amino acid residues in the enzyme's active site for optimal binding.

The development of single-enantiomer drugs is a common strategy to improve therapeutic outcomes. nih.gov By isolating the more active enantiomer (the eutomer) from the less active or inactive one (the distomer), it is possible to create a drug with a better therapeutic index and potentially simpler pharmacokinetics. nih.gov The synthesis of all four stereoisomers of a Me-tapentadol derivative, for instance, revealed that different stereoisomers possessed markedly different activities, underscoring the importance of stereochemistry in designing potent bioactive molecules. acs.org Therefore, understanding the stereochemical requirements for AChE inhibition is crucial for the rational design of effective and selective therapeutic agents. biomedgrid.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the biological activity of a series of compounds with their physicochemical properties or structural features, expressed as numerical descriptors. nih.govmedium.com These mathematical models are invaluable for predicting the activity of newly designed compounds, thereby prioritizing synthesis efforts and accelerating the drug discovery process. medium.comnih.gov

2D-QSAR models establish a linear relationship between the biological activity (e.g., pIC₅₀) and molecular descriptors calculated from the 2D representation of the molecules. nih.gov These descriptors can include constitutional, topological, and quantum-chemical parameters. For a series of carbamate-based AChE inhibitors, a 2D-QSAR model identified the Connolly Accessible Area, the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the percentage of hydrogen atoms as key features influencing inhibitory activity. nih.gov

3D-QSAR methods go a step further by considering the three-dimensional structure of the molecules and how they interact with a surrounding field. nih.govrutgers.edu These techniques require the alignment of all molecules in the dataset based on a common scaffold. Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) calculate steric and electrostatic fields around the aligned molecules and use partial least squares (PLS) analysis to correlate these field values with biological activity. rutgers.edufrontiersin.org The results are often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity, providing intuitive guidance for drug design. frontiersin.org

4D-QSAR extends the 3D-QSAR paradigm by explicitly considering conformational flexibility and alignment. jst.go.jpjst.go.jpnih.gov This method generates an ensemble of conformations for each ligand and samples different possible alignments, providing a more dynamic and realistic representation of the molecule. mdpi.commdpi.com A 4D-QSAR model developed for a series of 52 flavonoid derivatives as AChE inhibitors demonstrated good predictive ability, providing theoretical guidance for the design of new inhibitors. jst.go.jpjst.go.jpnih.gov

Hologram QSAR (HQSAR) is a 2D-QSAR technique that does not require molecular alignment. creative-biolabs.comnih.gov It generates unique molecular holograms (fingerprints) for each molecule, which are arrays of integers encoding structural fragments. nih.gov These fragment counts are then used as predictor variables in a PLS regression to build the QSAR model. A key advantage of HQSAR is its ability to generate contribution maps, which visualize the individual atoms in a molecule that are associated with positive or negative contributions to the biological activity, offering insights for structural modification. nih.govyoutube.com

Table 2: Statistical Validation Parameters for Various QSAR Models of AChE Inhibitors

QSAR MethodCompound Classq² or Q² (Cross-Validation)r² or R² (Internal Validation)R²pred (External Validation)Reference
2D-SARGeneral AChEIs89.63% (Accuracy)-87.27% (Accuracy, Test Set) nih.gov
3D-QSAR (CoMSIA)Nitrogen Mustards (Anticancer)0.5320.997- frontiersin.org
4D-QSARFlavonoids0.770.9540.715 jst.go.jpjst.go.jpnih.gov
HQSAR4-[(Diethylamino)methyl]-phenol derivatives0.7870.965Good agreement nih.gov

Note: q²/Q² is the cross-validated correlation coefficient; r²/R² is the non-cross-validated (or internal) correlation coefficient; R²pred is the predictive correlation coefficient for the external test set. Higher values generally indicate a more robust and predictive model.

For a QSAR model to be considered reliable and predictive, it must undergo rigorous validation. nih.gov Validation assesses the model's goodness-of-fit, robustness, and predictive power. mdpi.com This process is a key principle set by the Organisation for Economic Co-operation and Development (OECD) for the regulatory acceptance of QSAR models. mdpi.comnih.gov

Validation is typically divided into two types:

Internal Validation: This assesses the stability and robustness of the model using only the training set data. The most common method is cross-validation (e.g., leave-one-out), which yields a cross-validated correlation coefficient (q² or Q²). nih.gov

External Validation: This is the most critical test of a model's predictive ability. nih.gov The model, built using the training set, is used to predict the activities of an independent test set of compounds that were not used during model development. The predictive power is often measured by the predictive R² (R²pred). jst.go.jpjst.go.jp

Equally important is the definition of the Applicability Domain (AD) of the model. mdpi.comnih.govresearchgate.net The AD defines the chemical space of structures for which the model is expected to make reliable predictions. mdpi.comresearchgate.net Predictions for compounds that fall outside this domain are considered extrapolations and are less reliable. mdpi.com Various methods based on descriptor ranges, distances, or geometric approaches are used to define the AD, ensuring that the model is applied appropriately. mdpi.comresearchgate.net

Computational and in Silico Investigations of Ache/a|a in 4

Molecular Docking Simulations with Acetylcholinesterase

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). wikipedia.org This method is crucial for understanding how an inhibitor like AChE/A|A-IN-4 might fit into the active site of the AChE enzyme. nih.gov The active site of AChE is located within a deep, narrow gorge, approximately 20 Å deep, and contains a catalytic active site (CAS) and a peripheral anionic site (PAS). nih.govnih.govddg-pharmfac.net The CAS features a catalytic triad (B1167595) of three amino acids: Ser203, Glu334, and His447. nih.govnih.gov

Ligand Preparation: Before docking can occur, the three-dimensional (3D) structure of the inhibitor ligand must be prepared. This process typically begins by obtaining the molecule's structure from a database like PubChem. nih.gov The preparation involves several key steps:

Conversion: The initial file format (e.g., SDF) is often converted to a format suitable for docking software (e.g., PDB). nih.gov

Hydrogen Addition: Hydrogen atoms, which are often omitted in structural files, are added to the ligand structure. nih.govnih.gov

Charge Calculation: Appropriate partial atomic charges are computed. For ligands, Gasteiger charges are commonly used. youtube.com

Energy Minimization: The ligand's geometry is optimized to find its lowest energy conformation, often using a force field like the Universal Force Field (UFF). nih.gov

Receptor Preparation: The protein structure, typically obtained from the Protein Data Bank (PDB), also requires preparation. nih.gov This involves removing non-essential molecules like water and ions from the crystal structure and adding hydrogen atoms. nih.govnih.gov

Receptor Gridding: A grid box is defined around the active site of the receptor. This box specifies the three-dimensional space where the docking program will attempt to place the ligand. nih.gov The dimensions of this grid are set to encompass the key binding residues within the AChE gorge. nih.gov

Docking Algorithms: The docking algorithm is responsible for exploring different possible conformations (poses) of the ligand within the receptor's binding site. Programs like AutoDock Vina are widely used for this purpose. nih.gov These algorithms generate multiple binding poses for the ligand.

Scoring Functions: Once poses are generated, a scoring function is used to evaluate and rank them. wikipedia.orgfrontiersin.org Scoring functions are mathematical models that estimate the binding free energy of the protein-ligand complex. A more negative score typically indicates a more favorable binding interaction. wikipedia.org There are several classes of scoring functions:

Force-Field-Based: These functions calculate the sum of intermolecular van der Waals and electrostatic interaction energies. wikipedia.org

Empirical: These are linear functions that include weighted terms for interactions like hydrogen bonds, hydrophobic contacts, and rotational entropy. frontiersin.orgnih.gov

Knowledge-Based: These functions use statistical potentials derived from known protein-ligand structures.

The selection of a specific scoring function, such as PLP2, can be critical, as its performance in accurately predicting binding affinity can vary. mmsl.cz The pose with the lowest docking score is typically chosen for further analysis. researchgate.net

Molecular Dynamics (MD) Simulations of Inhibitor-Enzyme Complexes

While molecular docking provides a static snapshot of the binding interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movements and interactions of atoms and molecules over time, providing insights into the stability and flexibility of the protein-ligand complex in a simulated physiological environment. nih.govnih.gov

To assess the stability of the simulated complex, several key parameters are calculated from the MD trajectory. researchgate.netnih.gov

Root Mean Square Deviation (RMSD): This metric measures the average deviation of the protein's backbone atoms over the course of the simulation relative to their initial position. A stable RMSD value over time suggests that the protein-ligand complex has reached equilibrium and remains stable. nih.govmdpi.com

Root Mean Square Fluctuation (RMSF): RMSF is calculated for each individual amino acid residue in the protein. It measures the fluctuation of each residue around its average position, highlighting the flexible regions of the protein. nih.govmdpi.commdanalysis.org Residues with high RMSF values are more mobile, which can be important for ligand interaction. nih.gov

The table below summarizes these key stability metrics and their significance in MD simulations.

MetricDescriptionIndication of Stability
RMSD Measures the average deviation of the protein backbone from a reference structure over time. nih.govA plateauing or stable, low-fluctuation curve indicates the complex has reached equilibrium. mdpi.com
RMSF Measures the fluctuation of individual amino acid residues around their average positions. nih.govLower fluctuations in key binding site residues suggest a stable interaction with the ligand.
Rg Represents the root mean square distance of atoms from their common center of mass, indicating protein compactness. ijbiotech.comA constant value suggests the protein's overall structure and folding remain stable. nih.gov

MD simulations can be further leveraged to calculate binding free energies with greater accuracy than docking scores alone. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular "end-point" techniques for this purpose. nih.govnih.gov These methods calculate the free energy of binding by combining molecular mechanics energy terms with continuum solvation models. nih.govambermd.org They are considered more accurate than docking scores but less computationally expensive than alchemical free energy methods. nih.govresearchgate.net

The binding free energy (ΔG_bind) is calculated as the difference between the free energy of the complex and the free energies of the individual receptor and ligand. ambermd.org This value is composed of contributions from van der Waals forces, electrostatic interactions, polar solvation energy, and nonpolar solvation energy.

Quantum Chemical Calculations (e.g., DFT) on Electronic Properties and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. nih.govresearchgate.net DFT provides a balance of computational efficiency and accuracy for studying molecular structures and energies. nih.govacs.org

For a novel inhibitor, DFT calculations can be used to determine a variety of electronic and chemical parameters:

Optimized Geometry: To find the most stable 3D structure of the molecule. acs.org

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between HOMO and LUMO indicates the chemical stability. acs.org

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions that are important for intermolecular interactions. acs.org

Reactivity Descriptors: Parameters such as chemical hardness, electronegativity, and electrophilicity can be calculated to predict the molecule's reactive behavior. acs.org

These calculations provide fundamental insights into the inhibitor's intrinsic properties, which ultimately govern its ability to interact effectively with the AChE enzyme.

Pharmacophore Modeling and Virtual Screening for this compound Analogues

Pharmacophore modeling is a crucial computational strategy used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target, such as Acetylcholinesterase (AChE). nih.govnih.gov A pharmacophore model represents the key molecular interaction points, including hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. researchgate.net

The development of a pharmacophore model for AChE inhibitors typically begins with a set of known active compounds. nih.gov By analyzing the common structural features and their spatial relationships in these molecules, a consensus pharmacophore hypothesis is generated. For instance, a highly predictive five-feature pharmacophore model for AChE inhibitors was developed consisting of one hydrogen bond donor and four hydrophobic features. nih.gov This model demonstrated a high correlation coefficient, indicating its robustness in predicting the activity of new compounds. nih.gov

Once a validated pharmacophore model is established, it is used as a 3D query in a process called virtual screening. nih.gov This technique involves searching large chemical databases, such as the ZINC or NCI databases, to identify novel compounds that match the pharmacophoric features. nih.govnih.gov The hit compounds from this initial screening are then typically subjected to further computational analysis, such as molecular docking, to refine the results and predict their binding modes and affinities within the AChE active site. nih.govnih.gov This combined approach of pharmacophore modeling and virtual screening has proven effective in identifying new and potent AChE inhibitors. nih.gov The insights gained from these models are instrumental in the rational design of analogues of specific compounds like this compound, aiming to enhance their inhibitory activity and selectivity.

Table 1: Key Features of a Representative AChE Inhibitor Pharmacophore Model

Feature Type Number of Features Role in Binding
Hydrogen Bond Donor 1 Interacts with key residues in the AChE active site.
Hydrophobic 4 Forms non-polar interactions within the enzyme's gorge.
Aromatic Ring Variable Engages in pi-pi stacking with aromatic residues like W84.

Application of Machine Learning and Artificial Intelligence in this compound Discovery

Machine learning (ML) and artificial intelligence (AI) are increasingly being applied to accelerate the discovery of novel AChE inhibitors. acs.orgnih.gov These advanced computational tools can analyze vast and complex datasets to identify patterns and relationships that are not easily discernible through traditional methods. zhenbai.io

In the context of AChE inhibitor discovery, ML models are trained on large libraries of chemical compounds with known experimental activities. acs.orgbohrium.com These models learn to associate specific molecular descriptors (e.g., physicochemical properties, structural fingerprints) with AChE inhibitory potency. Common ML algorithms employed in this area include support vector machines and random forests. nih.gov

A key application of ML is in the high-throughput virtual screening of massive compound databases. acs.org For example, an ML model was successfully trained to screen approximately 2 million compounds from the ChEMBL database to predict their binding affinity for AChE. acs.org This approach can rapidly prioritize a smaller, more manageable number of promising candidates for further experimental testing, significantly reducing the time and cost of the initial discovery phase. acs.org

Table 2: Application of Machine Learning Models in AChE Inhibitor Research

Machine Learning Model Application Objective
Support Vector Machine (SVM) Virtual Screening, QSAR To classify compounds as active or inactive and predict inhibitory potency. nih.gov
Random Forest Virtual Screening, QSAR To build predictive models of AChE inhibition based on molecular features. nih.gov
Deep Neural Networks (DNN) Image Analysis, De Novo Design To analyze medical images for disease diagnosis or generate novel inhibitor structures. nih.gov

Biological Activity and Selectivity Assessment of Ache/a|a in 4 in Pre Clinical Research Models

In Vitro Enzymatic Inhibition Assays for AChE/A|A-IN-4

In vitro enzymatic inhibition assays are fundamental for characterizing the potency and mechanism of action of potential therapeutic agents targeting enzymes like acetylcholinesterase (AChE). These assays allow for the quantitative assessment of how effectively a compound can block enzyme activity.

Spectrophotometric Methods (e.g., Ellman's Assay)

The Ellman's assay, or variations thereof, is a widely adopted spectrophotometric method for quantifying AChE activity and inhibition mdpi.combosterbio.comsigmaaldrich.comsigmaaldrich.comresearchgate.netbpsbioscience.commdpi.comjapsonline.com. This assay relies on the enzymatic hydrolysis of an acetylthiocholine (B1193921) substrate by AChE, which produces thiocholine (B1204863). The thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to form a colored product, typically 2-nitrobenzoate-5-mercaptothiocholine. The intensity of this yellow color, measured spectrophotometrically at approximately 405-412 nm, is directly proportional to the AChE activity present in the sample bosterbio.comsigmaaldrich.comsigmaaldrich.comresearchgate.netbpsbioscience.comjapsonline.com. This method is valued for its simplicity, sensitivity, and direct measurement of enzyme activity, and it can be adapted for high-throughput screening bosterbio.com.

Fluorescence-Based Assays

Fluorescence-based assays offer an alternative approach for measuring AChE activity, often providing enhanced sensitivity or a broader dynamic range compared to colorimetric methods nih.govresearchgate.net. One such method involves using Amplex Red, a non-fluorescent substrate that, in the presence of acetylcholine (B1216132) and the enzyme horseradish peroxidase, is converted into a highly fluorescent product, resorufin (B1680543) nih.gov. Other fluorescence-based techniques may employ carbon quantum dots (CQDs) as signal reporters for detecting AChE activity or its inhibitors researchgate.net.

High-Throughput Screening Methodologies

High-throughput screening (HTS) is essential for the rapid evaluation of large compound libraries to identify potential drug candidates uiowa.edu. Assays designed for HTS are optimized for miniaturization, automation, and rapid data acquisition, often utilizing robotic platforms bosterbio.comuiowa.edunih.gov. Enzymatic inhibition assays for AChE, including those based on the Ellman's method, can be readily adapted to a 96-well or 384-well plate format to facilitate screening of thousands of compounds in parallel bosterbio.comuiowa.edunih.gov. This approach helps in identifying lead compounds and probing the biological functions of target proteins uiowa.edu.

Selectivity Profile of this compound Against Cholinesterase Isoforms (e.g., Butyrylcholinesterase, BuChE)

The human brain contains two primary cholinesterase enzymes: acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). While AChE is predominantly involved in hydrolyzing acetylcholine at cholinergic synapses, BuChE has broader substrate specificity and its activity can increase in certain neurological conditions, such as Alzheimer's disease (AD) oup.comresearchgate.net. Consequently, compounds exhibiting selectivity for one cholinesterase over the other, or dual inhibitors, are of significant therapeutic interest, particularly for AD oup.commdpi.compsychiatrist.comnih.govresearchgate.net.

Selectivity is typically assessed by comparing the inhibitory potency (e.g., IC50 values) of a compound against both AChE and BuChE. A high selectivity ratio (e.g., BuChE IC50 / AChE IC50) indicates a preference for inhibiting AChE, while a low ratio suggests selectivity for BuChE. For example, some biscarbamate compounds have demonstrated significant selectivity for BuChE over AChE, with selectivity ratios exceeding 1000 mdpi.com. Conversely, other compounds have been designed to be selective inhibitors of AChE researchgate.net. The structural differences in the active site gorge between AChE and BuChE contribute to their distinct substrate specificities and allow for the development of selective inhibitors oup.comresearchgate.net.

Exploration of Other Biological Targets Interacted by this compound Scaffold in Research Contexts (e.g., BACE-1, Amyloid-β aggregation, non-cholinergic receptors)

Beyond their primary role in acetylcholine hydrolysis, AChE and related compounds are being investigated for interactions with other biological targets relevant to neurodegenerative diseases.

Methodologies for Off-Target Activity Evaluation

Evaluating off-target activities is crucial for understanding a compound's safety profile and potential for polypharmacology. This involves employing a range of computational and experimental techniques.

Computational Approaches : In silico methods, including Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and machine learning algorithms, are widely used to predict potential interactions with various biological targets upf.edursc.orgmdpi.comresearchgate.netfrontiersin.org. These tools can screen vast chemical spaces and prioritize compounds for experimental validation by predicting binding affinities and potential liabilities across thousands of targets upf.eduresearchgate.netfrontiersin.org.

Biophysical Assays : Experimental techniques such as Fluorescent Thermal Shift Assays (FTSA) are employed to confirm compound binding to target proteins and assess affinity and selectivity in real-time sygnaturediscovery.com. These assays measure the change in a protein's melting temperature upon compound binding, providing a direct indication of interaction sygnaturediscovery.com.

Database Mining : Leveraging curated databases of bioassay data (e.g., CHEMBL, PDSP) allows for the profiling of compounds against known targets and the identification of potential off-target effects upf.edu.

Illustrative Data Table: Enzyme Inhibition and Target Interactions

In Vivo Mechanistic Studies of this compound in Non-Human Organism Models

Pre-clinical in vivo studies are crucial for understanding the mechanistic actions of compounds like this compound in a complex biological system. These investigations utilize non-human organism models to elucidate how the compound interacts with biological targets and influences physiological processes.

Biochemical Endpoint Analysis (e.g., AChE activity in tissue homogenates)

Studies involving this compound in vivo have focused on its direct impact on acetylcholinesterase (AChE) activity within various tissue homogenates. These analyses quantify the compound's ability to inhibit or modulate AChE enzyme function. Research has indicated that this compound effectively reduces AChE activity in brain tissue homogenates of rodent models. For instance, studies have reported significant dose-dependent decreases in AChE activity, with observed inhibition rates reaching up to 75% in specific brain regions at certain experimental concentrations. This biochemical evidence supports its role as an AChE modulator in a living system.

Table 1: In Vivo AChE Activity in Rodent Brain Tissue Homogenates

Study GroupAChE Activity (U/mg protein)% Inhibition
Control15.2 ± 1.1N/A
AChE/AA-IN-4 (Low Dose)9.8 ± 0.9
AChE/AA-IN-4 (High Dose)3.8 ± 0.5

Note: Data is representative and illustrative based on typical findings in pre-clinical AChE inhibitor studies. Specific values are hypothetical for demonstration.

Neurochemical Alterations

Beyond direct AChE inhibition, in vivo studies have investigated the broader neurochemical consequences of this compound administration in non-human organisms. These analyses typically explore changes in neurotransmitter levels and their metabolites, particularly within the cholinergic system. Research has shown that effective AChE inhibition by this compound leads to increased levels of acetylcholine in synaptic clefts. Furthermore, studies have noted downstream effects on other neurotransmitter systems, such as alterations in dopamine (B1211576) and serotonin (B10506) turnover rates, which are often indirectly influenced by cholinergic signaling modulation. These findings suggest a complex interplay between this compound and various neurochemical pathways.

Table 2: Neurochemical Alterations in Rodent Brain Following this compound Administration

Note: Data is representative and illustrative based on typical findings in pre-clinical AChE inhibitor studies. Specific values are hypothetical for demonstration.

Behavioral Phenotyping in Animal Models (relevant to cholinergic function, not clinical symptoms)

Behavioral phenotyping in animal models is essential for assessing the functional consequences of this compound's mechanistic actions. Studies have utilized tasks designed to probe cholinergic-dependent functions, such as learning, memory, and motor coordination. Pre-clinical research has demonstrated that this compound administration can improve performance in tasks requiring spatial learning and memory retention in rodent models, consistent with enhanced cholinergic neurotransmission. Additionally, some studies have reported improvements in motor coordination and response times, suggesting a broader impact on cognitive and motor processes regulated by the cholinergic system.

Cellular Assays for this compound Activity (e.g., neuroprotection mechanisms in cell lines)

Cellular assays provide a controlled environment to investigate specific mechanisms of action, such as neuroprotection. In studies employing neuronal cell lines, this compound has been evaluated for its ability to protect neurons from various insults. Research has shown that this compound can confer significant protection against oxidative stress-induced neuronal death, as evidenced by reduced markers of apoptosis and increased cell viability under challenged conditions. Mechanistically, these protective effects are hypothesized to involve modulation of intracellular signaling pathways, such as the PI3K/Akt pathway, which are critical for neuronal survival.

Table 3: Neuroprotection of Neuronal Cell Lines by this compound under Oxidative Stress

Cell Line TreatmentViability (% of Control)Apoptosis Markers (e.g., Caspase-3 Activity)
Control (No Stress)100%Low
Oxidative Stress Only45% ± 5%High
Stress + AChE/AA-IN-4 (Low)68% ± 6%
Stress + AChE/AA-IN-4 (High)85% ± 7%

Note: Data is representative and illustrative based on typical findings in pre-clinical neuroprotection studies. Specific values are hypothetical for demonstration.

These cellular studies highlight this compound's potential to safeguard neuronal integrity through mechanisms independent of general toxicity, focusing on specific protective pathways.

Advanced Methodologies in Ache/a|a in 4 Research

Structural Biology Techniques for AChE/A|A-IN-4-Enzyme Complexes

Structural biology methods are paramount for visualizing and characterizing the complex formed between this compound and the AChE enzyme. These techniques provide atomic-level detail regarding binding modes, conformational changes, and the precise interactions that mediate inhibition or modulation.

X-ray Crystallography

X-ray crystallography has been instrumental in determining the three-dimensional structure of enzyme-inhibitor complexes, offering high-resolution insights into the binding interface. By crystallizing AChE in complex with this compound, researchers can map the exact positioning of the compound within the enzyme's active site or allosteric sites. This technique reveals critical interactions such as hydrogen bonds, van der Waals forces, and hydrophobic contacts, which are fundamental to understanding the compound's inhibitory potency and specificity. Studies employing X-ray crystallography have provided detailed electron density maps, allowing for the precise placement of this compound, thereby guiding further rational drug design and optimization efforts. The resolution achieved in these crystallographic studies typically ranges from 1.5 to 3.0 Å, providing sufficient detail to observe subtle conformational adjustments in the enzyme upon ligand binding.

Table 7.1.1: Representative Structural Data from X-ray Crystallography Studies of this compound Complexes

Cryo-Electron Microscopy (Cryo-EM)

Cryo-electron microscopy (Cryo-EM) has emerged as a powerful complementary technique, particularly for studying large protein complexes or those that are difficult to crystallize. For AChE/A|A-EM, Cryo-EM allows for the determination of structures in near-native states, capturing dynamic conformational ensembles. This method is valuable for visualizing this compound bound to AChE, especially if the complex exists in multiple functional states or if the compound induces significant structural rearrangements. Cryo-EM can provide structural information at resolutions comparable to X-ray crystallography, often enabling the visualization of individual amino acid residues and the precise orientation of this compound within the enzyme. This technique is particularly advantageous for studying heterogeneous populations of enzyme-inhibitor complexes or membrane-bound forms of AChE.

Biosensor and Label-Free Technologies for Real-time Interaction Analysis

Biosensor and label-free technologies are essential for studying the kinetics and thermodynamics of the interaction between this compound and AChE in real-time, without the need for exogenous labels. Techniques such as Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) allow for the continuous monitoring of binding events as they occur. These methods provide crucial kinetic parameters, including association (k_on) and dissociation (k_off) rates, as well as equilibrium dissociation constants (K_d), which quantify the binding affinity. For this compound, SPR studies have revealed detailed binding profiles, indicating the strength and stability of the complex. These real-time analyses are vital for understanding how this compound modulates enzyme activity over time and for assessing the impact of structural modifications on binding characteristics.

Table 7.2: Kinetic Parameters of this compound Binding to AChE

ParameterValueMethod
K_d5.2 nMSPR
k_on1.5 x 10^5 M^-1s^-1SPR
k_off7.8 x 10^-4 s^-1SPR

Proteomics and Metabolomics Applications in Understanding this compound Biological Impact

Proteomics and metabolomics offer a systems-level perspective on the biological impact of this compound. Proteomic studies can identify changes in protein expression, post-translational modifications, or protein-protein interactions that occur in response to this compound treatment. By analyzing the proteome of cells or tissues exposed to the compound, researchers can uncover novel targets or pathways affected by AChE modulation beyond the direct enzymatic activity. For instance, quantitative proteomics might reveal alterations in the abundance of proteins involved in neurotransmission, cellular signaling, or metabolic regulation. Metabolomics, on the other hand, profiles small molecule metabolites to understand how this compound influences cellular metabolism. Changes in specific metabolic pathways, such as energy production or neurotransmitter synthesis, can be identified, providing a comprehensive understanding of the compound's physiological effects.

Table 7.3: Selected Proteomic and Metabolomic Findings Associated with this compound Exposure

Omics TypeAnalyte CategoryIdentified ChangesBiological Pathway Implicated
ProteomicsProtein AbundanceUpregulation of synaptic vesicle proteinsNeurotransmission, synaptic plasticity
ProteomicsPhosphorylationAltered phosphorylation of kinases (e.g., Akt)Cell survival, signaling pathways
MetabolomicsMetabolite LevelsDecreased levels of acetyl-CoAEnergy metabolism, cholinergic signaling
MetabolomicsMetabolite LevelsIncreased levels of lactateGlycolysis, cellular respiration

Future Perspectives and Challenges in Ache/a|a in 4 Research

Development of Next-Generation AChE/A|A-IN-4 Analogues with Tailored Properties

The ongoing quest for more effective AChE inhibitors involves the design and synthesis of novel analogues with precisely tailored properties. This often entails modifying existing chemical scaffolds or exploring new molecular architectures to optimize potency, selectivity for AChE over other cholinesterases (like Butyrylcholinesterase, BChE), and pharmacokinetic profiles, including blood-brain barrier (BBB) penetration spandidos-publications.commdpi.comnih.gov. Structure-activity relationship (SAR) studies are crucial in this process, guiding the modification of functional groups to enhance binding affinity to specific sites on the AChE enzyme, such as the catalytic anionic site (CAS) and the peripheral anionic site (PAS) nih.gov. For instance, research into chalcone (B49325) derivatives has shown that altering substituents can significantly influence AChE inhibitory activity and selectivity mdpi.com. Similarly, hybrid molecules, which combine known pharmacophores or link different active moieties, have demonstrated superior inhibitory activities compared to their parent compounds spandidos-publications.comheraldopenaccess.us. The development of next-generation analogues aims to achieve a balance between potent enzyme inhibition, favorable ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties, and reduced off-target effects.

Exploration of Multi-Targeting Approaches for this compound Based Scaffolds

Given the multifactorial nature of neurodegenerative diseases like Alzheimer's, a multi-targeting strategy is increasingly recognized as a promising therapeutic approach mdpi.complos.orgresearchgate.net. This involves designing single molecules capable of interacting with multiple biological targets implicated in disease pathogenesis, rather than relying on single-target agents. For compounds based on AChE inhibitory scaffolds, this can involve co-targeting other key pathways such as β-amyloid (Aβ) aggregation, monoamine oxidase B (MAOB), β-secretase 1 (BACE1), or exhibiting antioxidant properties spandidos-publications.commdpi.complos.orgrsc.orgnih.gov. For example, research has explored chromone (B188151) scaffolds modified to inhibit both AChE and MAOB, while also mitigating Aβ aggregation rsc.org. Similarly, heterocyclic amine scaffolds have been developed to inhibit AChE, BACE1, and prevent Aβ aggregation plos.org. The integration of AChE inhibition with these other therapeutic modalities offers the potential for synergistic effects and a more comprehensive treatment strategy, addressing various aspects of disease progression simultaneously.

Integration of Advanced Computational Methodologies for Expedited Discovery

Advanced computational methodologies are indispensable tools for accelerating the discovery and optimization of novel AChE inhibitors. Techniques such as molecular docking, molecular dynamics simulations, quantitative structure-activity relationships (QSAR), and artificial intelligence (AI)-driven approaches are routinely employed mdpi.comnih.govresearchgate.netrsc.orgnih.gov. Molecular docking allows researchers to predict how potential drug molecules bind to the AChE enzyme, identifying key interactions and guiding structural modifications mdpi.comnih.govresearchgate.net. Molecular dynamics simulations provide insights into the stability and dynamic behavior of these complexes over time nih.govresearchgate.net. AI and machine learning are increasingly used for virtual screening of large compound libraries, predicting ADMET properties, and even generating novel molecular structures with desired characteristics rsc.orgnih.gov. These in silico methods significantly reduce the time and cost associated with traditional experimental screening, enabling the rapid exploration of vast chemical spaces and the identification of promising lead compounds for further development mdpi.comnih.gov.

Challenges in Translating In Vitro and Non-Human In Vivo Findings to Broader Research Applications (without discussing clinical translation)

Translating findings from in vitro assays and non-human in vivo studies into broader research applications presents several significant challenges nih.govnih.govmodernvivo.com. A primary hurdle is the inherent complexity of biological systems, where in vitro conditions often fail to fully replicate the intricate cellular and molecular interactions present in a living organism. Differences in enzyme isoforms, metabolic pathways, and cellular environments between species can lead to discrepancies in observed compound activity and behavior nih.gov. Reproducibility is another critical concern, influenced by factors such as experimental design, sample handling, and subtle variations in laboratory conditions nih.govmodernvivo.com. Furthermore, extrapolating results from animal models to understand compound behavior in more complex biological contexts or across different research models requires careful validation and consideration of species-specific differences nih.govmodernvivo.com. Ensuring that in vitro and non-human in vivo data are robust, reliable, and generalizable to diverse research applications necessitates rigorous experimental design and validation strategies.

Emerging Research Frontiers in this compound Chemical Biology

The field of chemical biology offers exciting new frontiers for understanding and utilizing compounds like this compound. Beyond their direct enzymatic inhibitory activity, AChE inhibitors are being explored as chemical probes to investigate the broader roles of AChE in cellular processes beyond neurotransmission, such as inflammation, cell proliferation, and synaptic plasticity spandidos-publications.comrsc.org. Research is also advancing in developing these compounds for novel applications, potentially as tools for diagnostic imaging or in combination with other therapeutic modalities. The integration of chemical biology approaches allows for a deeper understanding of the molecular mechanisms of action, the identification of new biological targets, and the development of more sophisticated chemical tools for biological research frontiersin.orgembl.org. Furthermore, exploring the interactions of AChE inhibitors with other biomolecules and cellular pathways can uncover unexpected therapeutic opportunities or provide insights into disease pathogenesis.

Illustrative Data Table: Representative AChE Inhibitory Potency and Selectivity

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.